molecular formula C16H14N4O2 B11839360 4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzohydrazide CAS No. 10073-94-6

4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzohydrazide

Cat. No.: B11839360
CAS No.: 10073-94-6
M. Wt: 294.31 g/mol
InChI Key: HOASSDJGTUANNQ-UHFFFAOYSA-N
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Description

4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzohydrazide is a chemical compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzohydrazide typically involves the condensation of 2-methyl-4-oxoquinazoline-3(4H)-carboxylic acid with benzohydrazide. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the hydrazide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

    Oxidation: Quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Reduced quinazolinone derivatives with hydrogenated functional groups.

    Substitution: Substituted quinazolinone derivatives with various alkyl or acyl groups.

Scientific Research Applications

4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a lead compound in drug development for various therapeutic areas, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential anticancer agent. It may also interfere with bacterial cell wall synthesis, contributing to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-oxoquinazoline-3(4H)-carboxylic acid
  • Benzohydrazide
  • 4-Oxoquinazoline derivatives

Uniqueness

4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzohydrazide stands out due to its unique combination of the quinazolinone core and the benzohydrazide moiety This structural feature imparts distinct biological activities and chemical reactivity compared to other similar compounds

Properties

CAS No.

10073-94-6

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

4-(2-methyl-4-oxoquinazolin-3-yl)benzohydrazide

InChI

InChI=1S/C16H14N4O2/c1-10-18-14-5-3-2-4-13(14)16(22)20(10)12-8-6-11(7-9-12)15(21)19-17/h2-9H,17H2,1H3,(H,19,21)

InChI Key

HOASSDJGTUANNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)NN

Origin of Product

United States

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